N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl ring, a tetrahydropyran group, and an isonicotinamide structure. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the phenyl ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the tetrahydropyran group: This can be done through etherification reactions.
Formation of the isonicotinamide moiety: This step might involve amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
- N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
- N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not observed in similar compounds. Its tetrahydropyran group and isonicotinamide moiety might provide distinct interactions with biological targets or unique chemical properties.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-16-2-7-21-22(14-16)32-25(28-21)17-3-5-19(6-4-17)27-24(29)18-8-11-26-23(15-18)31-20-9-12-30-13-10-20/h2-8,11,14-15,20H,9-10,12-13H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKRWKMQOXTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=C4)OC5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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